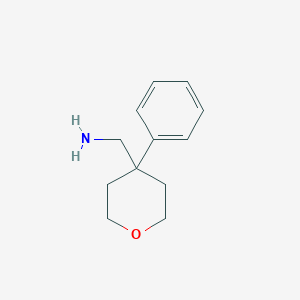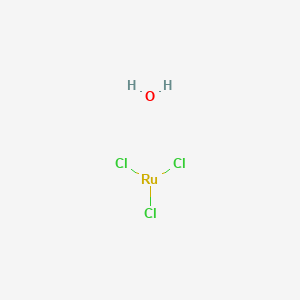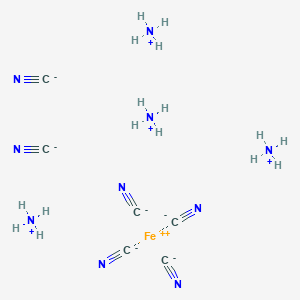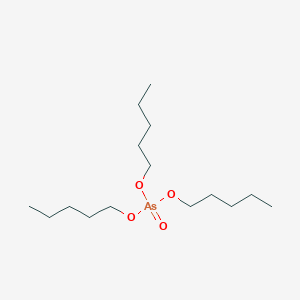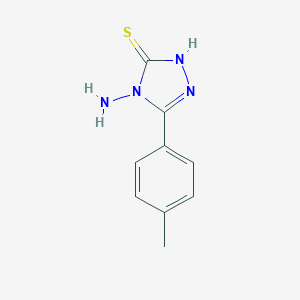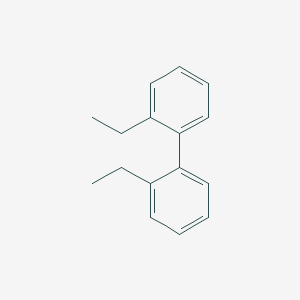
1,1'-Biphenyl, 2,2'-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1'-Biphenyl, 2,2'-diethyl- is a chemical compound that belongs to the biphenyl family. It is commonly used in scientific research for its unique properties and applications.
Wirkmechanismus
The mechanism of action of 1,1'-Biphenyl, 2,2'-diethyl- is not well understood. However, it is believed to interact with proteins and enzymes in the body, potentially affecting their function.
Biochemische Und Physiologische Effekte
Studies have shown that 1,1'-Biphenyl, 2,2'-diethyl- can have various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1,1'-Biphenyl, 2,2'-diethyl- in lab experiments is its unique properties, which make it useful in a variety of applications. However, its limited solubility in water can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1,1'-Biphenyl, 2,2'-diethyl-. One area of interest is its potential use in organic electronics and photovoltaic devices. Additionally, further studies on its biochemical and physiological effects could lead to the development of new therapies for various diseases. Finally, research on its interactions with proteins and enzymes could provide insight into its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 1,1'-Biphenyl, 2,2'-diethyl- is a chemical compound with unique properties and applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in detail in this paper. Further research on this compound could lead to significant advancements in various fields, including organic electronics, photovoltaic devices, and medicine.
Synthesemethoden
The synthesis of 1,1'-Biphenyl, 2,2'-diethyl- involves the reaction of 2,2'-diethylbiphenyl-4,4'-dicarboxylic acid with thionyl chloride and phosphorus pentachloride. The resulting product is then purified through column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1,1'-Biphenyl, 2,2'-diethyl- has several applications in scientific research. It is commonly used as a building block in the synthesis of other compounds. It is also used as a ligand in coordination chemistry and as a fluorescent probe in biological imaging. Additionally, it has been studied for its potential use in organic electronics and photovoltaic devices.
Eigenschaften
CAS-Nummer |
13049-35-9 |
|---|---|
Produktname |
1,1'-Biphenyl, 2,2'-diethyl- |
Molekularformel |
C16H18 |
Molekulargewicht |
210.31 g/mol |
IUPAC-Name |
1-ethyl-2-(2-ethylphenyl)benzene |
InChI |
InChI=1S/C16H18/c1-3-13-9-5-7-11-15(13)16-12-8-6-10-14(16)4-2/h5-12H,3-4H2,1-2H3 |
InChI-Schlüssel |
VYVNYOJZPQVWHK-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2CC |
Kanonische SMILES |
CCC1=CC=CC=C1C2=CC=CC=C2CC |
Andere CAS-Nummern |
13049-35-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



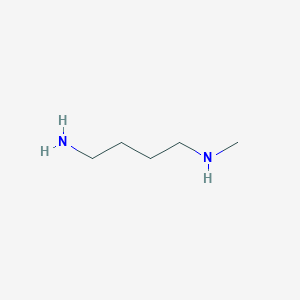
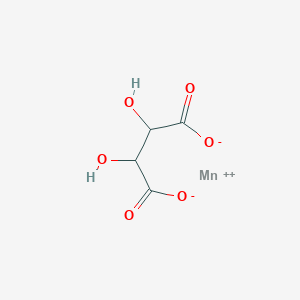
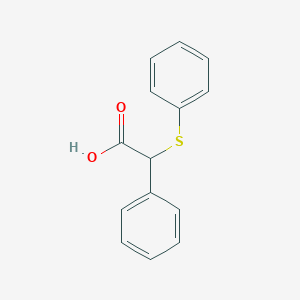
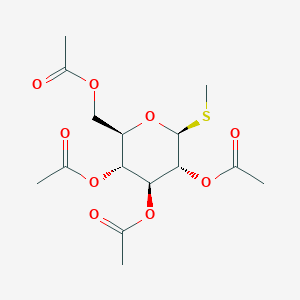
![Piperidine, 2-[3-allyl-4-(dimethylamino)-2,6-diphenylcyclohexyl]-1-methyl-](/img/structure/B81927.png)
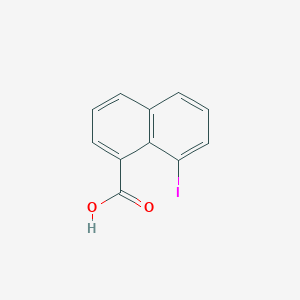
![2,2,5,8-Tetramethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B81929.png)
